N-(4-chloro-2-methylphenyl)thiolan-3-amine
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Overview
Description
N-(4-chloro-2-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14ClNS and a molecular weight of 227.75 g/mol . This compound is characterized by the presence of a thiolane ring attached to an amine group, with a 4-chloro-2-methylphenyl substituent. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 4-chloro-2-methylaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Sodium hydroxide, potassium tert-butoxide; reaction conditionsroom temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)thiolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)thiolan-3-amine can be compared with other similar compounds, such as:
- N-(3-chloro-2-methylphenyl)thiolan-3-amine
- N-(4-chloro-2-methylphenyl)thiolan-2-amine
- N-(4-chloro-2-methylphenyl)thiolan-4-amine
These compounds share similar structural features but differ in the position of the substituents on the thiolane ring. The unique positioning of the chlorine and methyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14ClNS |
---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14ClNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
GCKCLNGZPVHIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2CCSC2 |
Origin of Product |
United States |
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